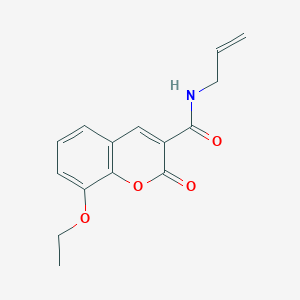

N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide" is a compound related to the chromene family, known for their diverse pharmacological activities and importance in drug discovery. The chromene scaffold serves as a versatile backbone for the development of compounds with significant biological activities.

Synthesis Analysis

A study on the synthesis of chromene derivatives, such as 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, highlights an efficient, eco-friendly procedure via a one-pot, three-component condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide. This method emphasizes metal-free conditions, excellent yields, and functional group tolerance (Jadhav et al., 2018).

Molecular Structure Analysis

Research on chromene derivatives, including studies on their crystal structures, reveals insights into their molecular conformations. For instance, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrate planar molecules exhibiting anti conformations with respect to the C-N rotamer of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

Solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives, using cerium ammonium nitrate (CAN) as a catalyst, showcases innovative approaches to obtaining biologically significant chromene-3-carboxamides. This method offers advantages in terms of reaction conditions and yields, contributing to the chemical versatility of the chromene scaffold (Chitreddy & Shanmugam, 2017).

Mechanism of Action

Target of Action

The primary target of N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Mode of Action

This compound interacts with pancreatic lipase in a competitive manner , inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats.

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can lead to a reduction in caloric intake and potentially aid in weight loss.

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the breakdown and absorption of dietary fats . This can result in a reduction in caloric intake, which may aid in weight loss and the treatment of obesity.

Safety and Hazards

The safety and hazards associated with “N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” would depend on its exact properties. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future directions for research on “N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name |

8-ethoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-8-16-14(17)11-9-10-6-5-7-12(19-4-2)13(10)20-15(11)18/h3,5-7,9H,1,4,8H2,2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWKTHUFWRYSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5435220.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)

![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5435231.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)

![N-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5435260.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5435261.png)

![5-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5435268.png)